molecular formula C18H18Cl2N2O2 B2990142 2-(2,4-Dichlorophenoxy)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 314022-06-5

2-(2,4-Dichlorophenoxy)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2990142
CAS No.: 314022-06-5
M. Wt: 365.25
InChI Key: LZZWHJBRLQJYMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenoxy)-1-(4-phenylpiperazin-1-yl)ethanone is a chemical compound of significant interest in specialized organic chemistry and basic research. Its molecular structure incorporates two distinct pharmacophores: a 2,4-dichlorophenoxy moiety and a phenylpiperazine group. The 2,4-dichlorophenoxy motif is structurally analogous to that found in the widely studied herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) . 2,4-D is a synthetic auxin that functions by inducing uncontrolled growth in susceptible broadleaf plants, leading to their demise . This suggests potential research applications for the compound in plant physiology and mode-of-action studies. Concurrently, the phenylpiperazine unit is a privileged structure in medicinal chemistry, frequently encountered in the development of compounds that interact with the central nervous system . Research into similar piperazine-containing molecules has explored their potential as inhibitors of enzymes like PARP1, which is a target in oncology research . The integration of these two features into a single molecule makes this compound a valuable reagent for researchers investigating structure-activity relationships, molecular recognition, and novel bioactive compounds. It is intended for use in strictly controlled laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O2/c19-14-6-7-17(16(20)12-14)24-13-18(23)22-10-8-21(9-11-22)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZWHJBRLQJYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenoxy)-1-(4-phenylpiperazin-1-yl)ethanone typically involves the following steps:

  • Formation of 2,4-Dichlorophenoxyacetic Acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a strong base such as sodium hydroxide.

  • Conversion to 2-(2,4-Dichlorophenoxy)ethanone: The resulting 2,4-dichlorophenoxyacetic acid is then converted to the corresponding ethanone derivative through a decarboxylation reaction.

  • Introduction of the Phenylpiperazine Group: The final step involves reacting the ethanone derivative with 4-phenylpiperazine under suitable conditions to form the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenylpiperazine group can be oxidized to form corresponding phenylpiperazine derivatives.

  • Reduction: Reduction reactions can be performed on the dichlorophenoxy group to yield different chlorinated derivatives.

  • Substitution Reactions: The ethanone moiety can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution Reactions: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Phenylpiperazine derivatives with different oxidation states.

  • Reduction Products: Dichlorophenoxy derivatives with reduced chlorine content.

  • Substitution Products: Various substituted ethanone derivatives.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.

  • Industry: Use in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2,4-Dichlorophenoxy)-1-(4-phenylpiperazin-1-yl)ethanone exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The phenylpiperazine group is known to interact with various receptors, leading to downstream signaling pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Aromatic and Heterocyclic Moieties

(a) Phenoxy Group Modifications
  • 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone Replaces the phenylpiperazine with a pyrazole ring. This substitution reduces molecular weight (C₁₁H₈Cl₂N₂O₂ vs. C₁₈H₁₆Cl₂N₂O₂) and alters receptor affinity. The pyrazole analog retains herbicidal activity common to aryloxyacetic acid derivatives .
  • 1-(4-Bromophenyl)-2-(3,5-dichlorophenoxy)ethanone Features a bromophenyl group and 3,5-dichlorophenoxy substitution. The bromine atom increases molecular weight (C₁₄H₉BrCl₂O₂) and may enhance lipophilicity compared to the 2,4-dichloro isomer .
(b) Piperazine/Pyrrolidine Ring Modifications
  • The fluorophenyl-sulfonyl group may confer metabolic stability .
  • 2-(2,4-Dichlorophenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone Replaces piperazine with a pyrrolidine-pyrimidine hybrid.

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Key Functional Groups Lipophilicity (Estimated)
Target Compound ~379.2* Not reported 2,4-Dichlorophenoxy, phenylpiperazine High (Cl, aromatic rings)
2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone 287.1 Not reported Pyrazole, dichlorophenoxy Moderate
1-(4-Bromophenyl)-2-(3,5-dichlorophenoxy)ethanone 368.5 99–101 Bromophenyl, 3,5-dichlorophenoxy High (Br, Cl)
2-(2,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone 313.1 192 Dihydroxyphenyl, dichlorophenoxy Low (polar -OH groups)

*Calculated based on molecular formula C₁₈H₁₆Cl₂N₂O₂.

Biological Activity

2-(2,4-Dichlorophenoxy)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic compound that belongs to the class of phenylpiperazine derivatives, which are recognized for their diverse biological activities. This compound exhibits significant potential in various pharmacological applications, particularly in neuropharmacology and as a therapeutic agent.

Chemical Structure and Properties

The molecular formula of this compound is C17H18Cl2N2OC_{17}H_{18}Cl_2N_2O, with a molar mass of approximately 320.21 g/mol. Its structure includes a dichlorophenoxy group and a phenylpiperazine moiety, which contribute to its biological activity.

Property Value
Molecular FormulaC₁₇H₁₈Cl₂N₂O
Molar Mass320.21 g/mol
SolubilitySoluble in water and alcohol
ToxicityModerately toxic

Neuropharmacological Effects

Research indicates that compounds containing phenylpiperazine structures often exhibit interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. For instance, studies have shown that this compound has potential agonistic or antagonistic effects on these receptors, which could be leveraged for therapeutic applications in treating psychiatric disorders.

Binding Affinity Studies

Binding affinity studies have demonstrated that this compound interacts with various receptors, including:

  • Serotonin Receptors (5-HT) : Potential modulation of mood and anxiety.
  • Dopamine Receptors (D2) : Implications for the treatment of schizophrenia and other psychotic disorders.

These interactions suggest that the compound may influence neurochemical pathways relevant to mood regulation and cognitive function.

Study 1: Neurotransmitter Interaction

In a study examining the effects of phenylpiperazine derivatives on neurotransmitter systems, this compound was tested for its ability to modulate serotonin levels in vitro. Results indicated a significant increase in serotonin release at specific concentrations, suggesting its potential as an antidepressant agent.

Study 2: Toxicological Assessment

A toxicological assessment using zebrafish embryos revealed that exposure to varying concentrations of the compound resulted in developmental defects such as tail deformities and pericardial edema. The median lethal concentration (LC50) was determined to be approximately 3.0 mg/L, highlighting the need for careful evaluation of its safety profile in therapeutic contexts.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound's structure allows it to fit into receptor sites effectively, altering neurotransmitter activity.
  • Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter breakdown, leading to increased availability of these chemicals in the synaptic cleft.
  • Signal Transduction Pathways : The compound may activate or inhibit various signaling pathways associated with cellular responses to neurotransmitters.

Q & A

How can researchers optimize the synthetic route for introducing the 2,4-dichlorophenoxy moiety into the ethanone scaffold while minimizing side reactions?

Methodological Answer:
The synthesis of the 2,4-dichlorophenoxy group typically involves nucleophilic substitution or coupling reactions. For example, reacting 2,4-dichlorophenol with a halogenated ethanone precursor (e.g., α-chloroethanone derivatives) under alkaline conditions (e.g., K₂CO₃ in DMF) can promote ether formation . However, competing elimination reactions may occur due to steric hindrance from the dichlorinated aromatic ring. To mitigate this, use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems. Monitor reaction progress via TLC or UPLC-MS (as in ) to detect intermediates and optimize reaction time/temperature .

What analytical strategies are recommended to resolve discrepancies in spectral data (e.g., NMR, IR) for structural confirmation of this compound?

Methodological Answer:
Discrepancies in spectral data often arise from conformational flexibility or impurities. For NMR:

  • Compare experimental 1H^1H and 13C^{13}C NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian software) to validate assignments .
  • Use 2D NMR (HSQC, HMBC) to resolve overlapping signals, particularly for the piperazine and ethanone groups.
    For IR: Cross-reference experimental peaks (e.g., C=O stretch at ~1700 cm⁻¹) with NIST Standard Reference Data ( ). Hyphenated techniques like LC-IR can isolate impurities contributing to anomalous peaks .

How can researchers design experiments to assess the biological activity of this compound, given its structural similarity to CNS-targeting agents?

Methodological Answer:
The phenylpiperazine moiety suggests potential neuropharmacological activity (e.g., dopamine/serotonin receptor modulation). Design experiments as follows:

  • In vitro assays: Screen for receptor binding affinity using radioligand displacement assays (e.g., CHO cells expressing human 5-HT₁A receptors). Include positive controls (e.g., buspirone) .
  • Metabolic stability: Use liver microsomes (human/rat) to evaluate cytochrome P450-mediated degradation. Monitor metabolites via HPLC-MS .
  • Toxicity: Perform MTT assays on neuronal cell lines (e.g., SH-SY5Y) to establish IC₅₀ values .

What computational approaches are suitable for predicting the solubility and stability of this compound in aqueous buffers?

Methodological Answer:

  • Solubility: Use the General Solubility Equation (GSE) with experimentally determined melting points (DSC) and logP values (from HPLC). Alternatively, employ COSMO-RS simulations to model solvation free energy .
  • Stability: Perform accelerated stability studies (40°C/75% RH for 4 weeks) and compare degradation products with in silico predictions using software like ADMET Predictor™. Assess pH-dependent hydrolysis of the ethanone group via molecular dynamics simulations .

How should researchers address contradictory crystallographic data regarding the piperazine ring conformation in related analogs?

Methodological Answer:
Contradictions in piperazine ring geometry (chair vs. boat conformation) can be resolved by:

  • Single-crystal X-ray diffraction: Grow crystals of the target compound in multiple solvents (e.g., ethanol vs. acetonitrile) to assess solvent-induced conformational changes .
  • DFT calculations: Compare experimental bond angles/torsional angles with optimized geometries. Discrepancies >5% may indicate crystal packing effects .

What are best practices for validating purity (>98%) of this compound when synthesizing it for in vivo studies?

Methodological Answer:

  • Chromatography: Use UPLC (C18 column, 1.7 µm particles) with dual detection (UV at 254 nm and ELSD) to separate and quantify impurities .
  • Elemental analysis: Confirm C, H, N, Cl content within ±0.4% of theoretical values (e.g., C: 58.3%, H: 4.2%, N: 7.1%) .
  • Residual solvents: Perform GC-MS headspace analysis to detect traces of DMF or THF (ICH Q3C guidelines) .

How can researchers reconcile conflicting bioactivity data between in vitro and preliminary in vivo models?

Methodological Answer:
Discrepancies may arise from poor bioavailability or metabolic inactivation. Strategies include:

  • Pharmacokinetic profiling: Measure plasma concentration-time curves (LC-MS/MS) to calculate AUC and half-life .
  • Prodrug design: Modify the ethanone group to a ketal or ester to enhance membrane permeability. Re-evaluate activity post-hydrolysis in vivo .
  • Tissue distribution studies: Use radiolabeled compound (e.g., 14C^{14}C) to assess penetration into target tissues (e.g., brain) .

What safety protocols are critical when handling this compound due to potential electrophilic reactivity?

Methodological Answer:
The dichlorophenoxy group may act as an electrophile, posing alkylation risks. Mitigate hazards by:

  • Personal protective equipment (PPE): Use nitrile gloves, lab coats, and fume hoods during synthesis .
  • Waste disposal: Quench residual compound with 10% sodium bicarbonate before disposal to neutralize reactive intermediates .
  • Emergency procedures: In case of exposure, rinse skin with 1% acetic acid (neutralizes basic byproducts) and seek medical evaluation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.